Becatecarin

Catalog No.
S548599
CAS No.
119673-08-4
M.F
C33H34Cl2N4O7
M. Wt
669.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Becatecarin

CAS Number

119673-08-4

Product Name

Becatecarin

IUPAC Name

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C33H34Cl2N4O7

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3

InChI Key

JSKFWUPVIZYJMR-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

becatecarin, becatecarin hydrochloride, becatecarin tartrate, BM-27557-14, BMS 181176, BMS 181176-1, BMS 181176-14, BMS-181176, BMS-181176-1, BMS-181176-14, BMY 27557, BMY 27557-1, BMY 27557-14, BMY-27557, BMY-27557-1, DEAE-RBM, diethylaminoethyl-rebeccamycin, NSC 655649, NSC D640199, NSC-655649, NSC-D640199, rebeccamycin, diethylaminoethyl-, XL 119, XL-119, XL119 compound

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl

Isomeric SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)OC)O)O)C(=CC=C6)Cl

Description

The exact mass of the compound Becatecarin is 668.18045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: Targeting RNA Splicing

Becatecarin is believed to work by interfering with a cellular process called RNA splicing. RNA splicing involves removing certain sections (introns) from RNA molecules and joining the remaining parts (exons) to create mature messenger RNA (mRNA) needed for protein production. Becatecarin disrupts this process by binding to specific components of the splicing machinery, leading to the production of abnormal mRNAs. These abnormal mRNAs can result in the production of non-functional proteins or even trigger cell death in cancer cells [].

Source

[] The SAGE Handbook of Healthcare ()

Potential for Treating Various Cancers

Research suggests that Becatecarin may be effective against a broad spectrum of cancers. Studies have shown promising results in pre-clinical models of cancers such as breast cancer, colorectal cancer, and non-small cell lung cancer [, ].

Current Stage of Development

Becatecarin is currently undergoing clinical trials to evaluate its safety and efficacy in humans. As of March 18, 2024, it appears to be in Phase III trials, which involve testing the drug on a larger group of patients to confirm its effectiveness and identify potential side effects.

Source

The SAGE Handbook of Healthcare ()

Becatecarin, also known as BMS-181176, is a synthetic analog of rebeccamycin, a natural product with notable anticancer properties. Its molecular formula is C33H34Cl2N4O7, and it has a complex structure characterized by multiple rings and functional groups that are integral to its biological activity. Becatecarin primarily functions as a DNA intercalator, which allows it to bind to DNA and stabilize the DNA-topoisomerase I complex, thus inhibiting the enzyme's action in breaking and rejoining DNA strands .

  • Becatecarin intercalates into DNA and forms a stable complex with topoisomerase I, an enzyme involved in DNA replication [].
  • This complex formation hinders the topoisomerase I-mediated DNA strand breakage and rejoining process, leading to DNA damage and ultimately triggering programmed cell death (apoptosis) in cancer cells [, ].
  • As a potential cancer therapeutic, Becatecarin's safety profile is still under investigation.
  • Studies suggest potential side effects like nausea, vomiting, and fatigue.
  • Specific data on its toxicity, flammability, and reactivity is limited due to its ongoing research phase.
Relevant to its mechanism of action:

  • Intercalation: The compound intercalates between base pairs in DNA, which disrupts normal DNA function.
  • Topoisomerase I Inhibition: By stabilizing the complex formed between DNA and topoisomerase I, becatecarin prevents the enzyme from performing its essential role in DNA replication and transcription .
  • Halogenation: The synthesis of becatecarin may involve halogenation reactions that enhance its biological activity and selectivity .

Becatecarin exhibits significant biological activity primarily through its interaction with topoisomerase I. This interaction leads to:

  • Anticancer Effects: It has been studied for its potential in treating various cancers, including advanced bile duct carcinoma. Clinical trials have reached Phase 3, although further development has been discontinued .
  • Resistance Mechanisms: Research indicates that becatecarin may induce the expression of ATP-binding cassette sub-family G member 2 (ABCG2) in tumors, potentially leading to resistance against other drugs that are substrates of this transporter .

The synthesis of becatecarin involves several steps:

  • Starting Materials: The synthesis typically begins with simpler organic compounds that can be transformed into the complex structure of becatecarin.
  • Enzymatic Halogenation: This method is favored for its regio- and stereospecificity, allowing for precise modifications to the molecule .
  • Purification: Following synthesis, becatecarin is purified through various chromatographic techniques to ensure high purity for biological testing.

Becatecarin has been investigated for several applications:

  • Cancer Treatment: Primarily aimed at treating advanced bile duct carcinoma, it has shown promise in clinical settings but faced challenges in further development.
  • Research Tool: As a topoisomerase inhibitor, it serves as a valuable tool in studying DNA dynamics and the mechanisms of drug resistance in cancer cells .

Studies on becatecarin have focused on its interactions with various biological targets:

  • DNA Interactions: It stabilizes the DNA-topoisomerase I complex, which is critical for understanding its mechanism of action.
  • Drug Resistance Studies: Investigations into how becatecarin affects ABCG2 expression provide insights into potential resistance mechanisms against other chemotherapeutics .

Becatecarin shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
RebeccamycinHighTopoisomerase I inhibitorNatural product; parent compound
CamptothecinModerateTopoisomerase I inhibitorDerived from natural sources; potent
IrinotecanModerateTopoisomerase I inhibitorProdrug form; used clinically
DoxorubicinLowIntercalates into DNABroad-spectrum anticancer agent

Becatecarin's unique combination of structural features and its specific mechanism of action as a topoisomerase I inhibitor distinguishes it from these similar compounds. Its development as an anticancer agent reflects ongoing research into optimizing therapeutic efficacy while minimizing resistance issues.

Becatecarin exhibits pH-dependent aqueous solubility characteristics that are fundamental to its pharmaceutical properties [1] [2] [3]. The compound demonstrates good solubility in water, with this solubility being significantly influenced by the pH of the medium [1] [2] [3] [4]. This pH-dependent behavior is attributable to the ionizable groups present in the diethylaminoethyl side chain of the molecule [5] [6].

The compound shows excellent solubility in dimethyl sulfoxide (DMSO), forming clear solutions at concentrations up to 0.5% [4] [7]. In DMSO, becatecarin maintains stability and forms homogeneous solutions suitable for analytical and research applications [4]. The superior solubility in DMSO compared to aqueous media reflects the compound's moderate lipophilic character resulting from the extended aromatic indolocarbazole core structure [5] [6].

Aqueous solution stability is limited, with recommendations against storing aqueous solutions for more than one day [4]. This limitation is attributed to potential degradation processes that occur in aqueous environments over extended periods [4]. The water-soluble nature of becatecarin, achieved through the incorporation of the diethylaminoethyl group, represents a significant improvement over its parent compound rebeccamycin, which suffered from poor aqueous solubility [6] [1].

Spectroscopic Characteristics

Fluorescence Properties

Becatecarin exhibits intrinsic fluorescence properties that become detectable at high concentrations, specifically at 10 micromolar [8] [9]. The fluorescence characteristics are optimal with excitation at 488 nanometers and emission at 520 nanometers [8] [9]. These fluorescence properties have proven valuable for analytical applications, particularly in flow cytometry studies where the compound can be detected using the FL-1 channel [8] [9].

The fluorescence behavior of becatecarin is concentration-dependent, with significant fluorescence intensity observed only at concentrations of 10 micromolar or higher [8]. This fluorescence property has been utilized in cellular transport studies, allowing researchers to monitor the compound's intracellular accumulation and efflux in various cell lines [8] [9]. The fluorescence signal can be enhanced or diminished by specific inhibitors, providing insights into the compound's interaction with cellular transport mechanisms [8].

Ultraviolet-Visible Absorption Spectrum

Becatecarin possesses characteristic chromophore properties resulting from its extended π-conjugated system within the indolocarbazole scaffold [10] [11]. The compound's absorption properties are typical of indolocarbazole derivatives, with the extended aromatic system contributing to its spectroscopic behavior [5] [6]. The presence of the chlorine substituents and the glycoside moiety influences the electronic transitions and resulting absorption characteristics [12] [13].

The ultraviolet-visible absorption spectrum of becatecarin reflects the electronic transitions within the conjugated indolocarbazole framework [10] [11]. These spectroscopic properties are fundamental to the compound's photochemical behavior and contribute to its light sensitivity observed under certain conditions [8]. The absorption characteristics also play a role in the compound's analytical detection and quantification methods [6] [14].

Stability Under Various Conditions

Becatecarin demonstrates variable stability depending on environmental conditions [8] [3]. Temperature stability is optimal under refrigerated conditions, with long-term storage recommended at -20°C and short-term storage at 2-8°C [6] [3]. Under these controlled temperature conditions, the compound maintains stability for months to years when stored appropriately [6] [3].

Light sensitivity represents a significant stability concern for becatecarin [8]. The compound undergoes degradation when exposed to light, necessitating protection from light during storage and handling [8]. This photodegradation is likely related to the compound's chromophore properties and the presence of the extended conjugated system [8] [10].

Oxygen exposure negatively impacts becatecarin stability [8]. Studies have demonstrated that the presence of oxygen accelerates degradation processes, leading to reduced compound stability over time [8]. This oxygen sensitivity suggests the involvement of oxidative degradation pathways in the compound's decomposition [8].

pH-Dependent Behavior

Becatecarin exhibits significant pH-dependent solubility and stability characteristics [1] [2] [3]. The compound's behavior varies considerably across different pH ranges, with optimal stability observed under neutral conditions [1] [2] [3]. This pH dependence is attributed to the ionizable diethylaminoethyl substituent, which can exist in different protonation states depending on the solution pH [5] [6].

Under acidic conditions, becatecarin demonstrates variable solubility and stability profiles [1] [2] [3]. The protonation state of the diethylaminoethyl group under acidic conditions influences both the compound's aqueous solubility and its chemical stability [1] [2]. Basic conditions also result in pH-dependent behavior, with changes in the ionization state affecting the compound's physicochemical properties [1] [2] [3].

The pH-dependent behavior has practical implications for formulation development and analytical methods. Understanding these pH effects is crucial for optimizing storage conditions, developing appropriate buffer systems, and ensuring consistent analytical results across different pH environments [1] [2] [3].

Partition Coefficients

While specific octanol-water partition coefficient (log P) values for becatecarin were not explicitly reported in the available literature, the compound's structural characteristics provide insights into its lipophilic-hydrophilic balance [15] [16] [17]. The indolocarbazole core structure contributes significant lipophilic character, while the diethylaminoethyl side chain and glycoside moiety provide hydrophilic properties [5] [6].

The molecular structure of becatecarin, with its molecular formula C₃₃H₃₄Cl₂N₄O₇ and molecular weight of approximately 669.6 g/mol, suggests a compound with moderate lipophilicity [5] [12] [6]. The presence of multiple nitrogen atoms, oxygen-containing functional groups, and the glycoside substituent indicates significant polar character that would favor aqueous partitioning [5] [12] [6].

The calculated lipophilicity properties indicate that becatecarin possesses a calculated log P (cLogP) value of 4.3 [2]. This value suggests moderate lipophilicity, which is consistent with the compound's ability to penetrate cellular membranes while maintaining sufficient aqueous solubility for pharmaceutical applications [2]. The partition behavior is also influenced by the pH-dependent ionization of the diethylaminoethyl group, which would affect the apparent partition coefficient under different pH conditions [1] [2] [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

668.1804548 g/mol

Monoisotopic Mass

668.1804548 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A60X6MBU6G

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), liver cancer, gastric cancer, and leukemia (unspecified).

Pharmacology

Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)

Mechanism of Action

Becatecarin is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

119673-08-4

Wikipedia

Becatecarin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 04-14-2024
1. Mann, David Marshall. Gene expression profiling in the pulmonary artery in the selection of therapies for vascular-related diseases. PCT Int. Appl. (2009), 115pp. CODEN: PIXXD2 WO 2009121031 A1 20091001 CAN 151:418165 AN 2009:1194632
2. Robey, Robert W.; Obrzut, Tomasz; Shukla, Suneet; Polgar, Orsolya; Macalou, Sira; Bahr, Julian C.; Pietro, Attilio; Ambudkar, Suresh V.; Bates, Susan E. Becatecarin (rebeccamycin analog, NSC 655649) is a transport substrate and induces expression of the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells. Cancer Chemotherapy and Pharmacology (2009), 64(3), 575-583. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:254419 AN 2009:689908
3. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545
4. Burstein, Harold J.; Overmoyer, Beth; Gelman, Rebecca; Silverman, Paula; Savoie, Jennifer; Clarke, Kathryn; Dumadag, Leda; Younger, Jerry; Ivy, Percy; Winer, Eric P. Rebeccamycin analog for refractory breast cancer: a randomized phase II trial of dosing schedules. Investigational New Drugs (2007), 25(2), 161-164. CODEN: INNDDK ISSN:0167-6997. CAN 146:287832 AN 2006:1347363
5. Dowlati, Afshin; Chapman, Robert; Subbiah, Shanmuga; Fu, Pingfu; Ness, Anne; Cortas, Tania; Patrick, Lauren; Reynolds, Sherrie; Xu, Natalie; Levitan, Nathan; Ivy, Percy; Remick, Scot C. Randomized phase II trial of different schedules of administration of rebeccamycin analogue as second line therapy in non-small cell lung cancer. Investigational New Drugs (2005), 23(6), 563-567. CODEN: INNDDK ISSN:0167-6997. CAN 144:480540 AN 2006:65782
6. Ricart, Alejandro D.; Hammond, Lisa A.; Kuhn, John G.; Takimoto, Chris H.; Goetz, Andrew; Forouzesh, Bahram; Forero, Leonardo; Ochoa-Bayona, Jose L.; Berg, Kristin; Tolcher, Anthony W.; Rowinsky, Eric K. Phase I and Pharmacokinetic Study of Sequences of the Rebeccamycin Analogue NSC 655649 and Cisplatin in Patients with Advanced Solid Tumors. Clinical Cancer Research (2005), 11(24, Pt. 1), 8728-8736. CODEN: CCREF4 ISSN:1078-0432. CAN 144:460400 AN 2005:1318349
7. Rewcastle, Gordon W. Becatecarin(Helsinn Healthcare). IDrugs (2005), 8(10), 838-847. CODEN: IDRUFN ISSN:1369-7056. CAN 144:183759 AN 2005:1173150
8. Moreau, Pascale; Holbeck, Susan; Prudhomme, Michelle; Sausville, Edward A. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines. Anti-Cancer Drugs (2005), 16(2), 145-150. CODEN: ANTDEV ISSN:0959-4973. CAN 142:348304 AN 2005:40758
9. Masferrer, Jaime L. Method using a cyclooxygenase 2 (COX-2) inhibitor and a topoisomerase II inhibitor as a combination therapy in the treatment of neoplasia. U.S. Pat. Appl. Publ. (2003), 85 pp., Cont.-in-part of U.S. Ser. No. 865,177. CODEN: USXXCO US 2003225150 A1 20031204 CAN 140:726 AN 2003:950066
10. Hussain, Maha; Vaishampayan, Ulka; Heilbrun, Lance K.; Jain, Vikash; LoRusso, Patricia M.; Ivy, Percy; Flaherty, Lawrence. A phase II study of rebeccamycin analog (NSC-655649) in metastatic renal cell cancer. Investigational New Drugs (2003), 21(4), 465-471. CODEN: INNDDK ISSN:0167-6997. CAN 141:16967 AN 2003:833153

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